![molecular formula C28H34O5 B12281317 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane](/img/structure/B12281317.png)
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane is a complex organic compound that combines the structural features of adamantane and phenol with an oxirane (epoxide) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol typically involves the reaction of adamantanone with 4-hydroxybenzaldehyde under specific conditions to form the intermediate 2-[bis(4-hydroxyphenyl)methylene]adamantane . This intermediate is then further reacted with epichlorohydrin to introduce the oxirane groups, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The oxirane groups can be reduced to diols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Applications De Recherche Scientifique
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological membranes.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and lipophilicity, allowing the compound to interact with lipid membranes and proteins. The phenolic hydroxyl groups can form hydrogen bonds and participate in redox reactions, while the oxirane groups can undergo ring-opening reactions, leading to covalent modifications of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[bis(4-hydroxyphenyl)methylene]adamantane: A precursor in the synthesis of the target compound, known for its estrogen receptor affinity.
Neopentyl glycol diglycidyl ether: Another compound with oxirane groups, used in polymer chemistry.
Propriétés
Formule moléculaire |
C28H34O5 |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C22H24O2.C6H10O3/c23-20-5-1-16(2-6-20)22(17-3-7-21(24)8-4-17)18-10-14-9-15(12-18)13-19(22)11-14;1(5-3-8-5)7-2-6-4-9-6/h1-8,14-15,18-19,23-24H,9-13H2;5-6H,1-4H2 |
Clé InChI |
IECQRZXBBVDYJU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O.C1C(O1)COCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)
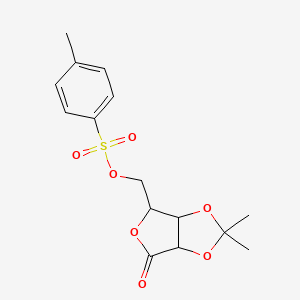

![(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene](/img/structure/B12281264.png)

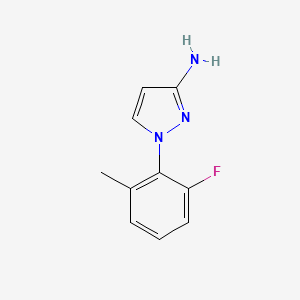


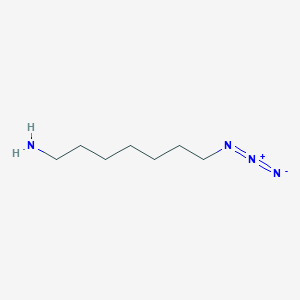
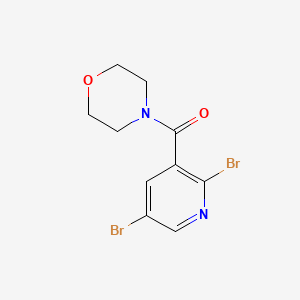

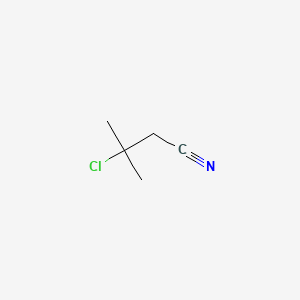
![N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12281318.png)
